molecular formula C21H27N3O3 B12231134 2-Methyl-3-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12231134
M. Wt: 369.5 g/mol
InChI Key: QHOLMDRCZGMESC-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

2-methyl-3-[[1-(oxane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H27N3O3/c1-15-22-18-7-3-2-6-17(18)20(25)24(15)14-16-9-11-23(12-10-16)21(26)19-8-4-5-13-27-19/h2-3,6-7,16,19H,4-5,8-14H2,1H3

InChI Key

QHOLMDRCZGMESC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4CCCCO4

Origin of Product

United States

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